2-(1-Phenylvinyl)-1,3,2-dioxaborinane

概要

説明

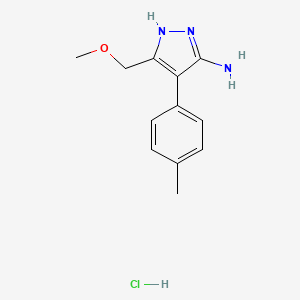

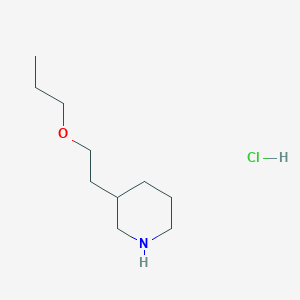

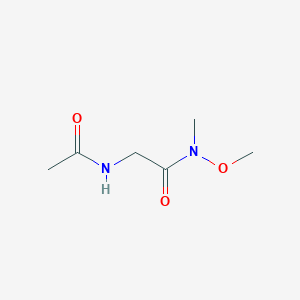

“2-(1-Phenylvinyl)-1,3,2-dioxaborinane” is a chemical compound with the CAS Number: 415727-02-5 . Its molecular formula is C11H13BO2 and it has a molecular weight of 188.03 g/mol . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “this compound” involves glycosylation methods . Glycosyl ortho-(1-phenylvinyl)benzoates are used as donors in this process . This glycosylation protocol enjoys various features, including readily prepared and stable donors, cheap and readily available promoters, mild reaction conditions, good to excellent yields, and broad substrate scopes .

Molecular Structure Analysis

The InChI of “this compound” is InChI=1S/C11H13BO2/c1-10(11-6-3-2-4-7-11)12-13-8-5-9-14-12/h2-4,6-7H,1,5,8-9H2 . Its Canonical SMILES is B1(OCCCO1)C(=C)C2=CC=CC=C2 .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily glycosylation reactions . These reactions are highly efficient and versatile, capable of synthesizing both O-glycosides and nucleosides .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 188.03 g/mol . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has 2 rotatable bonds . Its exact mass and monoisotopic mass are 188.1008598 g/mol . The topological polar surface area is 18.5 Ų . It has 14 heavy atoms and its complexity is 194 .

科学的研究の応用

Advanced Material Synthesis

2-(1-Phenylvinyl)-1,3,2-dioxaborinane and its derivatives are pivotal in the synthesis of advanced materials. For instance, the preparation and characterization of a novel dioxaborinane-contained solid-state polymer electrolyte have shown promising applications in symmetrical capacitors, exhibiting optimal ionic conductivity and significant energy density. This development underscores the potential of dioxaborinane derivatives in enhancing the performance of energy storage devices (Yuan et al., 2016).

Organic Synthesis and Catalysis

In organic synthesis, derivatives of this compound serve as superior reagents for vinylboronate Heck couplings, demonstrating improved selectivity and reactivity over traditional reagents. This has a significant impact on the efficiency and outcome of synthetic organic reactions, facilitating the creation of complex organic molecules with high precision (Lightfoot et al., 2003).

Electronic and Optical Materials

The study of this compound derivatives has extended to the realm of electronic and optical materials. For example, research on the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione revealed multiple chromisms and aggregation- or crystallization-induced emission properties. These findings highlight the utility of dioxaborinane derivatives in developing materials with tunable electronic and optical properties for applications in sensors, displays, and photonic devices (Galer et al., 2014).

Liquid Crystal Synthesis

Dioxaborinane derivatives have also found applications in the synthesis of liquid crystals. The creation of laterally fluorinated liquid crystals containing 1,3,2-dioxaborinane and cyclohexyl units showcases their importance in the design and production of materials with specific mesomorphic properties. These advancements are crucial for the development of high-performance liquid crystal displays and other optoelectronic devices (Sun et al., 2004).

作用機序

Target of Action

Similar compounds, such as boronic esters, are known to be valuable building blocks in organic synthesis .

Mode of Action

It’s known that similar compounds, like boronic esters, undergo catalytic protodeboronation, a process involving a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

Boronic esters, which are structurally similar, are known to be involved in various reactions, including functionalizing deboronation .

Safety and Hazards

将来の方向性

The future directions in the field of “2-(1-Phenylvinyl)-1,3,2-dioxaborinane” involve the development of new glycosylation methods . These methods aim to streamline the chemical synthesis of glycans . The development of catalytic glycosylation reactions is one of the most exciting fields in synthetic carbohydrate chemistry .

生化学分析

Biochemical Properties

2-(1-Phenylvinyl)-1,3,2-dioxaborinane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds. The compound’s boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the modification of biomolecules. Additionally, this compound has been shown to interact with certain proteins, potentially influencing their activity and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied to understand its potential applications in biotechnology and medicine. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, this compound has been reported to affect cell proliferation and apoptosis, highlighting its potential as a therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used. Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been investigated in animal models to determine its safety and efficacy. These studies have revealed that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For example, at low to moderate doses, this compound may enhance metabolic activity and promote cell proliferation. At high doses, it can induce cytotoxicity and apoptosis, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential therapeutic effects. Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical and medical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its chemical properties and the presence of specific transporters. Once inside the cells, this compound can interact with binding proteins that influence its localization and accumulation. These interactions are important for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in various applications .

特性

IUPAC Name |

2-(1-phenylethenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO2/c1-10(11-6-3-2-4-7-11)12-13-8-5-9-14-12/h2-4,6-7H,1,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNPUKGUVLOFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C(=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674773 | |

| Record name | 2-(1-Phenylethenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

415727-02-5 | |

| Record name | 2-(1-Phenylethenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-propanamide](/img/structure/B1440428.png)

![3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1440432.png)

![2,4-Dichloro-N-[2-(2-methylphenoxy)propyl]aniline](/img/structure/B1440435.png)

![4-{[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}butanoic acid](/img/structure/B1440442.png)

![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)